molecular formula C7H13NO2 B144306 3,3-Diethoxypropanenitrile CAS No. 2032-34-0

3,3-Diethoxypropanenitrile

Cat. No.: B144306
CAS No.: 2032-34-0
M. Wt: 143.18 g/mol
InChI Key: WBOXEOCWOCJQNK-UHFFFAOYSA-N
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Description

3,3-Diethoxypropanenitrile is an organic compound with the molecular formula C7H13NO2 It is a clear, colorless to pale yellow liquid that is used as an intermediate in the synthesis of various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethoxypropanenitrile can be synthesized through the acetalization of cyanoacetaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing cyanoacetaldehyde with ethanol and an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then neutralized, and the product is extracted and purified.

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous addition of cyanoacetaldehyde and ethanol to a reactor containing the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using distillation and other techniques.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethoxypropanenitrile undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form cyanoacetaldehyde and ethanol.

    Cyclization: It can undergo cyclization reactions to form heterocyclic compounds such as pyridines and pyrazoles.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Cyclization: Reagents such as urea and sodium butoxide in refluxing butanol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Cyanoacetaldehyde and ethanol.

    Cyclization: Heterocyclic compounds such as pyridines and pyrazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Diethoxypropanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: It is used in the synthesis of biologically active molecules that can be used in biological studies and drug development.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3,3-Diethoxypropanenitrile depends on the specific reactions it undergoes. In general, its reactivity is influenced by the presence of the nitrile group and the ethoxy groups. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo substitution or elimination reactions. These reactions can lead to the formation of various biologically active compounds that interact with specific molecular targets and pathways.

Comparison with Similar Compounds

    Cyanoacetaldehyde: A simpler compound with a similar nitrile group but without the ethoxy groups.

    3,3-Diethoxypropanoic acid: A related compound where the nitrile group is replaced with a carboxylic acid group.

    3,3-Diethoxypropylamine: A compound where the nitrile group is replaced with an amine group.

Uniqueness: 3,3-Diethoxypropanenitrile is unique due to its combination of a nitrile group and two ethoxy groups, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of biologically active compounds and specialty chemicals.

Properties

IUPAC Name

3,3-diethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXEOCWOCJQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174207
Record name 3,3-Diethoxypropiononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2032-34-0
Record name 3,3-Diethoxypropionitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2032-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diethoxypropiononitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diethoxypropiononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diethoxypropiononitrile
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Synthesis routes and methods

Procedure details

A mixture of 8 g of bromo-acetaldehyde diethyl-acetal, 3 g of sodium-cyanide and 20 ml of dimethyl-sulfoxide is admixed at a temperature of 80° C. for 5 hours. The reaction mixture is poured on 80 ml of water, then twice extracted with 50 ml of chloroform. The chloroform extract is washed twice with 30 ml of water, dried on magnesium sulfate, then distilled in vacuo.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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